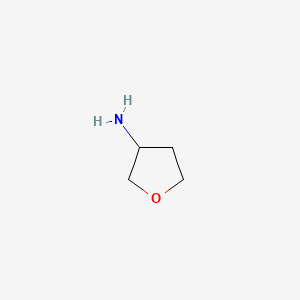

3-Aminotetrahydrofuran

Beschreibung

Significance of the Amino Group in Modulating Reactivity and Biological Activity

The presence of an amino group (-NH2) on the tetrahydrofuran (B95107) ring at the 3-position significantly influences the chemical and biological properties of the molecule. Amino groups are fundamental in organic chemistry and biochemistry, known for their basicity and nucleophilicity. numberanalytics.com This reactivity allows 3-Aminotetrahydrofuran to participate in a wide variety of chemical transformations, such as amide bond formation, alkylation, and arylation, making it a versatile intermediate in organic synthesis. cymitquimica.com

From a biological perspective, the amino group can engage in hydrogen bonding and ionic interactions with biological targets like enzymes and receptors. researchgate.netresearchgate.net These interactions are crucial for molecular recognition and can modulate the biological activity of a compound. The introduction of an amino group into a molecule can also alter its physicochemical properties, such as solubility and lipophilicity, which are important for drug-like characteristics. frontiersin.org

Historical Context of this compound in Organic Synthesis and Medicinal Chemistry

The journey of organic chemistry, from its alchemical roots to a structured scientific discipline in the 18th and 19th centuries, laid the groundwork for the synthesis of complex molecules like this compound. bowen.edu.ng The development of structural theory and synthetic methodologies enabled chemists to design and create novel compounds with specific functionalities. bowen.edu.ng

In medicinal chemistry, the quest for new therapeutic agents has been a primary driver for the synthesis of novel molecular scaffolds. nih.gov this compound has emerged as a significant building block in this field. It has been incorporated into the structures of various pharmacologically active compounds, including adenosine (B11128) A1 receptor agonists with potential antiarrhythmic activity and CGRP receptor antagonists. google.com The synthesis of this compound and its derivatives has been a subject of interest, with various methods developed to produce this valuable intermediate. researchgate.net

Isomeric Forms and Chiral Significance of this compound

This compound possesses a chiral center at the carbon atom to which the amino group is attached. This gives rise to two non-superimposable mirror images, or enantiomers: (S)-3-Aminotetrahydrofuran and (R)-3-Aminotetrahydrofuran. Chirality is a critical concept in chemistry and pharmacology, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its biological activity. mhmedical.comwikipedia.org

(S)-3-Aminotetrahydrofuran and its Stereochemical Importance

The (S)-enantiomer of this compound is a crucial chiral building block in the synthesis of various pharmaceuticals. cymitquimica.comchemicalbook.com Its specific stereochemistry is often essential for the desired biological activity and efficacy of the final drug molecule. cymitquimica.com For instance, it is used as an intermediate in the preparation of inhibitors for enzymes like 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). chemicalbook.com The synthesis of enantiomerically pure (S)-3-Aminotetrahydrofuran is therefore of great importance, and various synthetic strategies have been developed to achieve this, often starting from readily available chiral precursors like L-aspartic acid or L-methionine. google.comresearchgate.net

(R)-3-Aminotetrahydrofuran and its Stereochemical Importance

Similarly, the (R)-enantiomer of this compound is a key intermediate in the synthesis of pharmacologically active compounds. google.com For example, the (R)-3-aminotetrahydrofuranyl moiety is an integral structural feature of selective, high-affinity adenosine A1 receptor agonists. google.com The synthesis of enantiomerically pure (R)-3-Aminotetrahydrofuran can be achieved through various routes, including those starting from D-aspartic acid or involving stereospecific transformations. google.comgoogle.com The tosylate salt of (R)-3-Aminotetrahydrofuran is a common and stable form used in synthesis.

Racemic Forms and Resolution Techniques

When this compound is synthesized without chiral control, it is produced as a racemic mixture, containing equal amounts of the (S) and (R) enantiomers. libretexts.org To obtain the individual, enantiomerically pure forms, a process called resolution is required. libretexts.org

Several techniques can be employed to resolve racemic this compound:

Classical Resolution: This method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a mixture of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.org

Enzymatic Resolution: Enzymes are highly stereoselective and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For example, chemoenzymatic methods have been described for the preparation of (S)-3-aminotetrahydrofuran from the corresponding racemic carboxylic acid precursor. google.com However, the enantiopreference of some enzymes can be influenced by reaction conditions. researchgate.net

Chiral Chromatography: This technique uses a chiral stationary phase to separate the enantiomers of a racemic mixture. The different interactions of the enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation. Chiral HPLC is often used to analyze the enantiomeric purity of the final products. researchgate.netgoogle.com

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₉NO | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 87.12 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.012 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.458 | sigmaaldrich.comsigmaaldrich.com |

| CAS Number (Racemic) | 88675-24-5 | chemimpex.comsigmaaldrich.com |

| CAS Number ((S)-enantiomer) | 104530-79-2 | cymitquimica.comchemicalbook.com |

| CAS Number ((R)-enantiomer) | 111769-26-7 | epa.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

oxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPHRQMEIYLZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909029 | |

| Record name | Oxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104530-79-2, 88675-24-5 | |

| Record name | Oxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxolan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-3-Aminotetrahydrofuran p-toluenesulfonate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Aminotetrahydrofuran and Its Derivatives

Chiral Pool Strategies in 3-Aminotetrahydrofuran Synthesis

The use of readily available, enantiomerically pure natural products as starting materials, known as the chiral pool, is a cornerstone of stereoselective synthesis. Several amino acids and carbohydrates have been explored as precursors for the asymmetric synthesis of this compound.

Synthesis from L-Serine

While L-Serine is a versatile chiral starting material for many synthetic targets, its application as a common precursor for the synthesis of this compound is not extensively documented in scientific literature. General strategies involving the conversion of amino acids to chiral synthons could theoretically be applied; however, a well-established, direct synthetic pathway from L-Serine to this compound is not prominently reported.

Synthesis from D-Ribose

D-Ribose, a key component of nucleic acids, serves as a rich chiral starting material for the synthesis of various complex molecules. However, similar to L-Serine, a direct and commonly employed synthetic route from D-Ribose to this compound is not a widely reported strategy in the chemical literature. The inherent stereochemistry of D-Ribose could theoretically be manipulated to form the tetrahydrofuran (B95107) ring with the desired amine functionality, but this approach is not a mainstream method for the production of this specific compound.

Synthesis from L-Aspartic Acid

A well-documented and industrially applicable method for the synthesis of (S)-3-Aminotetrahydrofuran hydrochloride utilizes L-Aspartic acid as the chiral starting material. This multi-step process leverages the inherent stereochemistry of L-Aspartic acid to produce the target molecule with high enantiomeric purity. The synthesis proceeds through a series of six key transformations: acylation, esterification, reduction, cyclization, hydrolysis, and salification. researchgate.net

The general synthetic scheme begins with the protection of the amino group of L-Aspartic acid, typically through acylation. This is followed by esterification of the carboxylic acid moieties. A subsequent reduction step converts one of the ester groups to a hydroxyl group, setting the stage for the formation of the tetrahydrofuran ring. Cyclization is then induced, forming the core heterocyclic structure. Finally, deprotection of the amine and salification yield the desired (S)-3-Aminotetrahydrofuran hydrochloride. researchgate.net This method is advantageous due to the low cost and ready availability of L-Aspartic acid, as well as the straightforward and scalable nature of the reaction sequence. researchgate.net

Table 1: Key Stages in the Synthesis of (S)-3-Aminotetrahydrofuran hydrochloride from L-Aspartic Acid researchgate.net

| Step | Transformation | Key Reagents and Conditions |

| 1 | Acylation | Benzoyl chloride, Sodium hydroxide, Phosphoric acid |

| 2 | Esterification | Low-carbon alcohol (e.g., Methanol), Acid catalyst |

| 3 | Reduction | Reducing agent (e.g., Sodium borohydride) |

| 4 | Cyclization | Acid or base catalysis |

| 5 | Hydrolysis | Acid or base to remove the acyl protecting group |

| 6 | Salification | Hydrochloric acid |

Synthesis from L-Methionine

L-Methionine is another naturally occurring amino acid that has been successfully employed as a chiral precursor for the synthesis of enantiomerically pure (S)-3-Aminotetrahydrofuran hydrochloride. researchgate.net This synthetic route is noted for its efficiency and scalability, avoiding the need for chromatographic purification. researchgate.net While the full detailed experimental procedure is not widely available in the public domain, the general strategy for a similar transformation starting from L-Methionine to produce a chiral diamine involves key steps such as dimerization, desulfurization, and reduction. A plausible pathway for this compound would likely involve the conversion of the carboxylic acid to a suitable functional group for cyclization, transformation of the thioether, and subsequent ring closure and deprotection. The key advantage of this method is the use of another inexpensive and readily available chiral starting material.

Catalytic Asymmetric Synthesis Approaches

In addition to chiral pool strategies, the development of catalytic asymmetric methods provides a powerful and efficient means to access enantiomerically enriched this compound and its derivatives.

Transition-Metal Catalysis (e.g., Ru or Rh complexes)

Transition-metal catalysis offers a versatile toolkit for the stereoselective synthesis of complex molecules. Both Ruthenium (Ru) and Rhodium (Rh) complexes have been investigated for their potential in synthesizing chiral amines and heterocyclic compounds.

Rhodium (Rh) Complexes: Rhodium catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are well-known for their efficacy in hydrogenation reactions. In the context of this compound synthesis, a Rhodium catalyst has been utilized in the hydrogenation of a double bond within a precursor molecule, leading to the formation of a substituted this compound derivative. This step is crucial for establishing the desired stereochemistry in the final product. The use of chiral phosphine (B1218219) ligands with Rhodium can facilitate asymmetric hydrogenation, thereby enabling the production of enantiomerically enriched products.

Ruthenium (Ru) Complexes: Ruthenium complexes are highly effective catalysts for a variety of transformations, including the amination of alcohols and the hydroamination of alkenes. A plausible synthetic strategy for this compound using a Ruthenium catalyst could involve the intramolecular hydroamination of an unsaturated alcohol. In this hypothetical approach, a molecule containing both a hydroxyl group and a suitably positioned alkene with a nitrogen-containing functional group could be cyclized in the presence of a Ruthenium catalyst to form the this compound ring system. This type of transformation is advantageous for its atom economy and the ability to construct the heterocyclic ring and introduce the amino group in a single, stereocontrolled step.

Enantioselective Hydrogenation of Prochiral Enamines

The asymmetric hydrogenation of prochiral enamines is a direct and efficient method for preparing chiral amines. nih.gov This strategy is particularly challenging compared to the hydrogenation of ketones due to the potential for E/Z isomerization, hydrolysis, and the nucleophilic nature of the imine nitrogen. nih.gov However, significant progress has been made using transition metal catalysts, particularly those based on iridium and rhodium, paired with chiral ligands.

The process involves the coordination of the enamine to a chiral metal catalyst, followed by the addition of hydrogen across the double bond. The facial selectivity of the hydrogen addition is dictated by the chiral environment created by the ligand, leading to the preferential formation of one enantiomer of the aminotetrahydrofuran.

Research has demonstrated the diastereoselective hydrogenation of enantioenriched β-hydroxy enamines using a Palladium on carbon (Pd/C) catalyst to produce syn-1,2-disubstituted-1,3-amino alcohols with high yields and excellent diastereoselectivities. nih.gov While not directly forming a tetrahydrofuran ring in this step, this method is crucial for establishing the stereocenters that can be utilized in subsequent cyclization reactions to form the desired this compound derivatives. The choice of solvent and catalyst is critical; for instance, hydrogenation of (E)-N-benzyl-N-(3-hydroxy-4-methyl-2-phenylpent-1-enyl)-4-methylbenzenesulfonamide in methanol (B129727) with 10% Pd/C yields the corresponding amino alcohol. nih.gov

Table 1: Catalyst Performance in Enantioselective Hydrogenation

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Iridium-(Cp*) complexes with diamine ligands and chiral HA | N-aryl imines | Up to 98% | nih.gov |

| Iridium complexes with SIPHOS ligands | 3,4-dihydroisoquinolines | Good to excellent | nih.gov |

| Palladium on carbon (Pd/C) | β-Hydroxy enamines | High diastereoselectivity | nih.gov |

Biocatalytic Synthesis of Chiral Amines

Biocatalysis has emerged as a powerful and green tool for the synthesis of chiral compounds, including amines. nih.gov Enzymes offer high efficiency and stereoselectivity under mild reaction conditions. For the synthesis of chiral amines like this compound, enzymes such as transaminases (TAs), imino reductases (IREDs), and monoamine oxidases are particularly relevant. consensus.app

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. To synthesize (S)- or (R)-3-aminotetrahydrofuran, a suitable precursor like tetrahydrofuran-3-one can be subjected to a transamination reaction using a chiral amine donor and a specific transaminase enzyme. The enzyme's active site controls the stereochemical outcome, leading to a highly enantiomerically enriched product.

Whole-cell biocatalysts are often employed, which can contain oxidoreductases and aminotransferases capable of producing chiral alcohols, amino alcohols, and amines. nih.gov For example, the reduction of 4-chloro-3-oxobutanoic acid methyl ester to (S)-4-chloro-3-hydroxybutanoic acid methyl ester, a key chiral intermediate, has been achieved with high yield (95%) and enantiomeric excess (96%) using cell suspensions of Geotrichum candidum. mdpi.com Such chiral intermediates are pivotal for the subsequent synthesis of complex molecules incorporating the this compound motif.

Table 2: Examples of Biocatalytic Transformations for Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Substrate Example | Product Type | Key Advantage |

|---|---|---|---|---|

| Transaminases (TAs) | Asymmetric amination | Prochiral ketones | Chiral amines | High enantioselectivity |

| Imino Reductases (IREDs) | Asymmetric reduction | Prochiral imines | Chiral amines | Utilizes NADPH as a hydride source |

| Hydrolases | Kinetic resolution | Racemic amines | Enantiopure amines | Widespread applicability |

| Oxidoreductases | Asymmetric reduction | Ketones | Chiral alcohols/amines | High yield and e.e. |

Novel Synthetic Routes and Reaction Mechanisms

Ring-Closing Metathesis in Tetrahydrofuran Ring Formation

Ring-closing metathesis (RCM) is a versatile and powerful reaction in organic synthesis for forming cyclic compounds, including oxygen and nitrogen heterocycles. wikipedia.orgnih.gov The reaction typically involves an intramolecular metathesis of a diene using a transition metal catalyst, most commonly based on ruthenium, such as Grubbs' or Hoveyda-Grubbs catalysts. organic-chemistry.org This process forms a new double bond within the ring and releases a small volatile alkene, like ethylene, which drives the reaction to completion. wikipedia.org

To synthesize a this compound derivative via RCM, a diallylic ether substrate with a protected amino group at the appropriate position is required. For instance, a protected N,N-diallyl-2-amino-1-phenylethanol derivative can undergo RCM to form a 2,5-dihydrofuran (B41785) ring, which can then be hydrogenated to the saturated tetrahydrofuran. A key challenge can be unwanted isomerization of the newly formed double bond, an issue that can sometimes be suppressed with specific additives. wikipedia.org The efficiency and yield of RCM can be influenced by catalyst choice, solvent, and reaction temperature. nih.gov

Cyclization Reactions for Tetrahydrofuran Ring Construction

Intramolecular cyclization reactions are a cornerstone for the synthesis of tetrahydrofuran rings. nih.gov A common and effective strategy involves the intramolecular nucleophilic substitution (SN2) reaction of a hydroxyl group onto a carbon bearing a good leaving group (e.g., halide or sulfonate). nih.gov To form a this compound, the starting material would be an acyclic precursor containing a hydroxyl group and an amino group, with a leaving group positioned to allow for a 5-exo-tet cyclization.

A gold-catalyzed intramolecular nucleophilic cyclization of 3-aminopent-4-yn-1-ols has been described to synthesize 2-arylidene-3-aminotetrahydrofurans. researchgate.net In this reaction, the gold catalyst activates the alkyne, facilitating the attack of the tethered hydroxyl group to form the tetrahydrofuran ring. researchgate.net Another powerful method involves Prins-type cyclizations, where an oxonium ion intermediate undergoes cyclization, followed by rearrangement or trapping to yield highly substituted tetrahydrofurans. nih.govorganic-chemistry.org

Palladium(II)/Palladium(IV)-Catalyzed Aminooxygenation of Alkenes

A stereospecific and diastereoselective conversion of 3-alken-1-ols into 3-aminotetrahydrofurans has been successfully developed utilizing a Palladium(II)/Palladium(IV) catalytic cycle. umich.edu This method provides an attractive route from readily available alkenes to valuable aminooxygenated products. umich.edu

The proposed mechanism begins with the cis-aminopalladation of the alkene by a nitrogen source (e.g., phthalimide) and a Pd(II) catalyst. The tethered hydroxyl group coordinates to the palladium center, forming a palladacycle intermediate. This coordination slows down the competing β-hydride elimination pathway. umich.edupitt.edu The Pd(II) intermediate is then oxidized by a strong oxidant, such as PhI(OAc)₂, to a Pd(IV) species. Subsequent C-O bond-forming reductive elimination from the Pd(IV) complex yields the this compound product with retention of stereochemistry at the carbon atom. umich.edu When a Z-alkene is used as the substrate, the reaction produces the trans-disubstituted tetrahydrofuran as a single diastereomer. umich.edu

Table 3: Palladium-Catalyzed Aminooxygenation of 3-Alken-1-ols

| Alkene Substrate | Nitrogen Source | Oxidant | Product | Diastereoselectivity | Yield |

|---|---|---|---|---|---|

| 3-Buten-1-ol derivative | TsNH₂ | PhI(OAc)₂ | trans-3-(Tosylamino)tetrahydrofuran derivative | >20:1 | 65% |

| (Z)-alken-1-ol | Phthalimide | PhI(OAc)₂ | trans-disubstituted this compound | Single diastereomer | 60% |

Diastereoselective Conjugate Addition in Aminotetrahydrofuran-3-carboxylic Acid Synthesis

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction. beilstein-journals.org Its application in a diastereoselective manner is a key strategy for synthesizing complex molecules like derivatives of this compound-3-carboxylic acid, which are valuable precursors in medicinal chemistry. google.com

This approach involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. To achieve diastereoselectivity, chiral auxiliaries are often employed. beilstein-journals.org In the context of aminotetrahydrofuran-3-carboxylic acid synthesis, an α,β-unsaturated lactone or a similar cyclic Michael acceptor can be used. The conjugate addition of an amine or a protected amine equivalent establishes the stereocenter at the 3-position relative to existing stereocenters on the ring. The stereochemical outcome is directed by the chiral auxiliary or catalyst, which shields one face of the Michael acceptor, forcing the nucleophile to attack from the opposite face. youtube.com For example, the conjugate addition of a Gilman reagent to an α,β-unsaturated pyroglutamate (B8496135) derivative proceeds in high yield, and after conversion, only a single diastereomer of the product was observed. beilstein-journals.org

Hofmann Degradation in (R)-Tetrahydrofuran-3-amine Preparation

The Hofmann degradation, also known as the Hofmann rearrangement, is a well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This reaction proceeds by treating the amide with an alkali and bromine or chlorine, which effectively eliminates the carbonyl group. researchgate.net The mechanism involves the in-situ formation of a hypohalite (e.g., sodium hypobromite (B1234621) from bromine and sodium hydroxide), which transforms the primary amide into an isocyanate intermediate. wikipedia.org This isocyanate is then hydrolyzed to the primary amine, releasing carbon dioxide. wikipedia.org

While the Hofmann degradation is a classic method, its application can be hindered by side reactions under the typically harsh conditions, such as amide hydrolysis and oxidative degradation. google.com However, modifications and careful control of reaction conditions can lead to successful synthesis. For instance, a valuable variation involves conducting the reaction in an alcoholic solution, which traps the isocyanate intermediate as a stable carbamate (B1207046). This carbamate can then be hydrolyzed to yield the desired amine. researchgate.net This approach is applicable to a wide range of amides derived from aliphatic, aromatic, and heterocyclic acids. researchgate.net In the context of producing chiral amines like (R)-tetrahydrofuran-3-amine, this method can be applied to a chiral amide precursor, with the rearrangement step typically retaining the stereochemistry of the migrating group.

Table 1: Key Steps in the Hofmann Degradation

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | A base abstracts an acidic N-H proton from the primary amide. | Amide anion |

| 2 | The anion reacts with bromine in an α-substitution reaction. | N-bromoamide |

| 3 | A second proton is abstracted by the base. | Bromoamide anion |

| 4 | The bromoamide anion rearranges; the R group migrates to the nitrogen as the bromide ion leaves. | Isocyanate |

| 5 | The isocyanate undergoes nucleophilic addition of water. | Carbamic acid |

| 6 | The carbamic acid spontaneously loses carbon dioxide. | Primary amine |

Data derived from wikipedia.org.

Silyl (B83357) Nitronate Cycloaddition for Amino Tetrahydrofuran Lignans

The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered rings. A notable application of this strategy is the intramolecular cycloaddition of silyl nitronates, which serves as a method for creating functionalized tetrahydrofuran rings. This approach has been utilized to convert 2-nitroalkanols into precursors for stereodefined amino polyols. nih.gov The process involves the diphenylvinylsilylation of the hydroxyl group of a 2-nitroalkanol, followed by the generation of a silyl nitronate. This intermediate then undergoes a stereoselective intramolecular [3+2] cycloaddition to form a fused-bicyclic heterocycle, which can be further transformed into the desired amino polyol. nih.gov

This methodology has inspired biomimetic approaches for the synthesis of lignans, a class of natural products often containing a tetrahydrofuran core. chemrxiv.org For instance, a copper(I)-catalyzed [3+2] cycloaddition of α-hydroxyketones and β-keto enol ethers can produce chiral tetrahydrofuran acetals with high diastereoselectivity and 100% atom economy. chemrxiv.org While this specific example leads to tetrahydrofuran acetals, the underlying principle of silyl nitronate cycloaddition provides a versatile route to highly substituted tetrahydrofuran rings that can be precursors to amino-functionalized lignan (B3055560) analogues.

Strategies for Stereochemical Control and Purity

Achieving high stereochemical purity is paramount in the synthesis of chiral molecules like this compound for pharmaceutical applications. Various strategies are employed to control and verify the stereochemistry of the final product.

Chiral Intermediate Approach

One of the most effective methods for obtaining an enantiomerically pure product is to begin the synthesis with a readily available chiral molecule, a strategy known as the chiral pool approach. This method has been successfully used to prepare chemically and enantiomerically pure (S)-3-aminotetrahydrofuran hydrochloride. researchgate.net The synthesis starts from natural amino acids, such as L-aspartic acid or L-methionine, which provide the necessary stereocenter. researchgate.net This approach is advantageous as it often avoids the need for chromatographic separation of enantiomers and can be scaled up effectively. researchgate.net The use of chiral starting materials to create key chiral intermediates is a common and efficient strategy in the synthesis of various pharmaceutical agents. nih.govnih.gov

Diastereomeric Salt Formation with Chiral Acids

For syntheses that result in a racemic mixture (an equal mixture of both enantiomers), chiral resolution is necessary. A widely used and reliable method for separating enantiomers of amines is diastereomeric salt formation. nih.gov This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org Unlike enantiomers, which have identical physical properties, diastereomers have different properties, such as solubility. wikipedia.org This difference allows for their separation. nih.govwikipedia.org

The choice of the chiral acid and the solvent is critical for successful resolution. nih.gov The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its separation by filtration. gavinpublishers.com The purified diastereomeric salt is then treated with a base to break the ionic bond, regenerating the enantiomerically pure amine and the chiral acid, which can often be recovered and recycled. tcichemicals.com

Crystallization-Based Resolution Methods

Crystallization is the cornerstone of diastereomeric salt resolution. wikipedia.org The efficiency of the separation depends on the difference in solubility between the two diastereomeric salts and the ability to form a well-defined crystalline solid. The conditions of crystallization, including solvent, temperature, and cooling rate, must be carefully optimized to maximize the yield and enantiomeric purity of the desired diastereomer. gavinpublishers.com

In some cases, a process known as crystallization-induced asymmetric transformation (CIAT) can be employed to convert the undesired diastereomer in solution into the desired, less soluble one, potentially allowing for a theoretical yield of over 50% for the desired enantiomer. researchgate.net Following the separation of the diastereomeric salt, the enantiomerically enriched amine is liberated, often as a hydrochloride salt, which can then be purified further by recrystallization to achieve high enantiomeric excess (ee). gavinpublishers.com

Chiral HPLC Analysis for Enantiopurity Determination

After synthesis or resolution, it is essential to accurately determine the enantiomeric purity (or enantiomeric excess) of the final product. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable technique for this purpose. mdpi.commdpi.com Chiral HPLC can separate and quantify the two enantiomers of a compound, providing a precise measure of enantiopurity. researchgate.netmdpi.com

The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. mdpi.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of chiral amines. mdpi.commdpi.com The enantiopurity of synthesized (S)-3-amino tetrahydrofuran hydrochloride has been successfully established using chiral HPLC methods, confirming the effectiveness of the synthetic and resolution strategies employed. researchgate.net

Table 2: Common Chiral Stationary Phases (CSPs) for Amine Separation

| CSP Type | Chiral Selector Example | Typical Application |

|---|---|---|

| Polysaccharide-based | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) | Broad applicability for many chiral compounds, including amines. mdpi.comnih.gov |

| Macrocyclic Glycopeptide | Teicoplanin | Effective for separating underivatized amino acids and polar ionic compounds. sigmaaldrich.com |

| Pirkle-type (π-acid/π-base) | Dinitrobenzoyl phenylglycine | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. |

| Ligand Exchange | Amino acid and copper(II) complex | Separation of amino acids and their derivatives. |

Data derived from mdpi.comnih.govsigmaaldrich.com.

Reactivity and Chemical Transformations of 3 Aminotetrahydrofuran

Aminolysis Reactions

Aminolysis is a chemical reaction in which a molecule is cleaved by the action of an amine. In the context of 3-aminotetrahydrofuran, the primary amine acts as a nucleophile, attacking electrophilic centers such as the carbonyl carbon of esters, acyl halides, or anhydrides. This process, a type of nucleophilic acyl substitution, results in the formation of a new amide bond and the displacement of a leaving group (e.g., an alkoxide from an ester). chemistrysteps.com

The mechanism typically proceeds through a tetrahedral intermediate. researchgate.net The amine's lone pair of electrons attacks the carbonyl carbon, breaking the pi bond and forming a transient species with a negatively charged oxygen and a positively charged nitrogen. The intermediate then collapses, reforming the carbonyl double bond and expelling the leaving group. chemistrysteps.com While alkoxy groups are generally poor leaving groups, the reaction can be driven to completion, although it is often less efficient than using more reactive acylating agents like acyl chlorides. chemistrysteps.com These reactions are fundamental in peptide synthesis and other biological processes. researchgate.net

The general scheme for the aminolysis of an ester with this compound is as follows: R-CO-OR' + H₂N-(C₄H₇O) → R-CO-NH-(C₄H₇O) + R'-OH

This reactivity is crucial for derivatizing the amine for various applications.

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates all or most of the atoms of the reactants. organic-chemistry.orgnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. nih.govcaltech.edu this compound, with its primary amine functionality, serves as an ideal component in many well-known MCRs.

The key advantage of MCRs is the formation of multiple bonds in one pot, which streamlines synthesis, reduces waste by minimizing intermediate purification steps, and allows for the creation of diverse chemical libraries. windows.net

Ugi Reactions for Spirocyclic Nitronate Synthesis

The Ugi reaction is a prominent four-component reaction (4CR) that typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govmdpi.com The reaction proceeds through the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide and the carboxylate anion. A subsequent intramolecular acyl transfer (the Mumm rearrangement) yields a stable α-acylamino amide product. mdpi.com

When a cyclic amine like this compound is used in conjunction with a cyclic ketone, the Ugi reaction can be a powerful tool for generating spirocyclic scaffolds—molecules where two rings are connected by a single common atom. nih.gov The use of cyclic ketones allows for the creation of spiro compounds that possess high conformational stability. nih.gov In specific variations of the Ugi reaction, the reactive nitrilium ion intermediate, formed from the attack of the isocyanide on the imine, can be trapped intramolecularly. mdpi.com This interruption of the standard Ugi pathway can lead to the formation of unique heterocyclic systems, including spirocyclic structures. For instance, an interrupted Ugi reaction can be employed to direct an annulation reaction that forms a spirocyclic indoxyl ring system. mdpi.com

Derivatization Strategies for Enhanced Functionality

The primary amino group of this compound is a versatile handle for chemical modification, allowing for the introduction of various functional groups to tailor the molecule's properties for specific applications in medicinal chemistry and materials science.

N-Acylation and N-Sulfonylation

N-acylation and N-sulfonylation are fundamental transformations for amines. These reactions involve treating this compound with an acylating or sulfonylating agent, respectively, typically in the presence of a base.

N-Acylation: This reaction forms an amide linkage. Common acylating agents include acyl chlorides and carboxylic anhydrides. The reaction is often performed in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107). N-acetylation, a specific form of N-acylation, is a widely used reaction in organic chemistry for installing an acetyl group, which can function as a protecting group or be a key feature in pharmaceuticals. mdpi.com

N-Sulfonylation: This reaction forms a sulfonamide. Sulfonyl chlorides are the most common reagents for this transformation. The resulting sulfonamide group is a key functional group in many pharmaceutical compounds.

These derivatization reactions are summarized in the table below. google.com

| Reaction Type | Reagent Class | General Structure | Resulting Functional Group |

| N-Acylation | Acyl Halide/Anhydride | R-CO-Cl / (R-CO)₂O | Amide |

| N-Sulfonylation | Sulfonyl Chloride | R-SO₂-Cl | Sulfonamide |

Formation of Squaramide Derivatives

Squaramides are a class of compounds derived from squaric acid, characterized by a four-membered ring with two amide and two carbonyl groups. mdpi.com They are valuable in medicinal chemistry and anion recognition due to their rigid structure and ability to act as hydrogen bond donors. mdpi.commaynoothuniversity.ie

Derivatives of this compound can be readily converted into squaramides. The synthesis typically involves the reaction of the amine with a dialkyl squarate, such as diethyl squarate. nih.gov This reaction proceeds via a nucleophilic substitution at one of the ester groups on the squarate ring, forming a monosubstituted squaramide intermediate. This intermediate can then react with another amine to form a symmetrical or unsymmetrical disubstituted squaramide. google.comresearchgate.net

The synthesis of a squaramide derivative from this compound and diethyl squarate can be represented as follows:

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Diethyl Squarate | N-(Tetrahydrofuran-3-yl)squaramide derivative |

This one-pot synthesis approach is efficient, saving energy and avoiding time-consuming purification steps, often resulting in better yields compared to traditional stepwise methods. google.com

Fluorination for Metabolic Stability

In drug discovery, enhancing the metabolic stability of a lead compound is a critical step to improve its pharmacokinetic profile. One common strategy is the introduction of fluorine atoms at metabolically labile positions. nih.gov The carbon-fluorine bond is exceptionally strong, and fluorine's high electronegativity can shield adjacent C-H bonds from enzymatic oxidation by cytochrome P450 (CYP) enzymes. researchgate.net

For a molecule like this compound, strategic fluorination of the tetrahydrofuran ring could block potential sites of hydroxylation, a common metabolic pathway. Replacing a hydrogen atom with a fluorine atom can prevent this enzymatic process, thereby increasing the compound's half-life in the body. nih.govresearchgate.net While direct fluorination of the aminotetrahydrofuran might be challenging, the synthesis would typically involve starting with a fluorinated precursor. This strategy has been successfully applied to various drug candidates to improve their metabolic profiles without negatively impacting their biological activity. nih.gov

Peptide Conjugation via Solid-Phase Synthesis

The this compound scaffold can be incorporated into peptide chains to create modified peptides with unique structural and functional properties. This is typically achieved by using a derivative, such as a tetrahydrofuran amino acid (Taa), which acts as a non-canonical amino acid building block in standard solid-phase peptide synthesis (SPPS) protocols.

One key building block that enables this incorporation is a C-activated, N-Fmoc-protected version of a this compound derivative, specifically trans-(2S,3S)-2-aminotetrahydrofuran-3-carboxylic acid. researchgate.net The synthesis of this specialized amino acid allows it to be used in the well-established Fmoc-based SPPS methodology. nih.govbachem.com In this process, the peptide is assembled stepwise while anchored to an insoluble resin support. peptide.com The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine, which is removed at each cycle to allow the coupling of the next amino acid in the sequence. peptide.com

The use of such a tetrahydrofuran-based amino acid introduces a constrained cyclic ether moiety into the peptide backbone. This modification can significantly influence the peptide's conformation, stability, and biological activity. For example, a tetrahydrofuran amino acid was successfully used as a building block to construct a novel peptide nucleic acid (PNA), which demonstrated excellent DNA binding affinity and high specificity. researchgate.net The process involves the initial synthesis of the specialized amino acid, its protection with an Fmoc group, and its subsequent use in an automated or manual peptide synthesizer following standard coupling and deprotection cycles. uci.edunih.gov

| Parameter | Description | Significance in SPPS | Source |

|---|---|---|---|

| Building Block | N-Fmoc-protected trans-(2S,3S)-2-aminotetrahydrofuran-3-carboxylic acid | Allows for the direct incorporation of the tetrahydrofuran scaffold into a peptide sequence using standard synthesis protocols. | researchgate.net |

| Synthesis Strategy | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) | A widely used method that enables the efficient and controlled assembly of peptide chains on a solid resin support. | bachem.com |

| Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Protects the alpha-amino group during the coupling reaction and is selectively removed by a base (e.g., piperidine) to allow for chain elongation. | peptide.com |

| Application Example | Incorporation into a Peptide Nucleic Acid (PNA) backbone | Demonstrates the utility of the scaffold in creating modified biopolymers with enhanced binding properties and specificity. | researchgate.net |

Mechanistic Investigations of Reactions Involving the this compound Scaffold

Understanding the reaction mechanisms involving the this compound scaffold is crucial for predicting its reactivity and designing new synthetic pathways. Mechanistic studies often focus on the fundamental electronic and structural properties of the tetrahydrofuran (THF) ring itself, as its behavior governs many of the reactions the molecule undergoes.

Theoretical studies using density functional theory have been conducted to investigate key factors affecting the activation energies for the ring-opening reactions of the parent tetrahydrofuran molecule. nih.gov These investigations model the interaction of THF with frustrated Lewis pairs (FLPs), which are sterically hindered Lewis acid and Lewis base pairs that cannot form a classical adduct. nih.govresearchgate.net

The findings indicate that the bonding interaction for such a ring-opening reaction is dominated by a donor-acceptor mechanism. nih.gov This involves FLP-to-THF forward bonding, where the lone pair of the Lewis base attacks an empty σ*(C–O) orbital of the THF ring, and a minor THF-to-FLP back-bonding interaction. nih.gov The activation strain model reveals that the deformation energy required to distort the THF molecule into the transition state geometry is a key factor in determining the activation energy of the ring-opening reaction. nih.gov Furthermore, a shorter distance between the Lewis acidic and Lewis basic centers of the FLP leads to greater orbital overlap with the THF ring and a lower activation barrier for the reaction. nih.govresearchgate.net While these studies are on the unsubstituted THF ring, the principles of ring strain and electronic interactions are fundamental to understanding the reactivity of its derivatives, including this compound.

Intramolecularly Catalyzed Cyclization Mechanisms

The this compound scaffold can play a critical role in directing the outcome of intramolecular reactions. The spatial arrangement of the amino group relative to other functional groups within a molecule can favor specific cyclization pathways. Computational studies, particularly using density functional theory (DFT), have provided significant insights into the mechanistic preferences of such reactions.

A DFT study at the B3LYP level was conducted to investigate the preference between intramolecular and intermolecular cyclization of linear tripeptides that contain tetrahydrofuran amino acids. nih.gov The research modeled two different reaction pathways, locating all relevant transition states and intermediates to compare the energetic profiles. nih.gov

The analysis of the energetics revealed that intermolecular cyclization is favored by both thermodynamic and kinetic control over intramolecular cyclization for the studied tripeptides. nih.gov Geometric and Natural Bond Orbital (NBO) analyses were performed to elucidate the underlying reasons for this preference. nih.gov Furthermore, conceptual DFT-based reactivity indices confirmed that the reaction pathways leading to the formation of intermolecularly cyclized products are more facile than those leading to intramolecular cyclization. nih.gov These theoretical findings are critical for designing synthetic strategies, as they predict the likely outcome of competing reaction pathways based on subtle energetic differences.

| Parameter | Intramolecular Cyclization | Intermolecular Cyclization | Source |

|---|---|---|---|

| Reaction Type | Cyclization within a single tripeptide molecule containing a tetrahydrofuran amino acid. | Cyclization between two separate tripeptide molecules containing tetrahydrofuran amino acids. | nih.gov |

| Thermodynamic Control | Less favored | More favored | nih.gov |

| Kinetic Control | Less favored | More favored | nih.gov |

| Computational Method | Density Functional Theory (B3LYP Method) | nih.gov | |

| Conclusion | Pathways are energetically less facile. | Pathways are energetically more facile, suggesting this is the preferred reaction outcome. | researchgate.net |

Role of Ring Puckering in Chemical Interactions

The three-dimensional conformation of the tetrahydrofuran ring, known as its pucker, is a critical determinant of the molecule's reactivity and its interactions with other molecules. Five-membered rings like tetrahydrofuran are not planar and adopt puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "twist" (C_2 symmetry), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

Detailed conformational analysis of the closely related compound 3-hydroxytetrahydrofuran (B147095) has been performed using rotational spectroscopy. researchgate.net The experimental data, supported by ab initio calculations, determined that the most stable structure is a C4′-endo envelope ring conformation. researchgate.net In this conformation, the C4 atom (adjacent to the ring oxygen) is pushed out of the plane formed by the other four ring atoms.

| Parameter | Description | Implication for this compound | Source |

|---|---|---|---|

| Ring System | Five-membered tetrahydrofuran ring | The core scaffold of the molecule, which is non-planar. | researchgate.net |

| Common Conformations | Envelope (C_s symmetry) and Twist (C_2 symmetry) | These are the low-energy puckered states adopted to minimize ring strain. | researchgate.net |

| Observed Conformation (in 3-hydroxytetrahydrofuran) | C4′-endo envelope | The C4 atom is out of the plane. This conformation is predicted to be dominant for the 3-amino derivative as well. | researchgate.net |

| Effect on Reactivity | Ring pucker determines the spatial orientation of the amino group (pseudo-axial vs. pseudo-equatorial). | This orientation affects the steric accessibility and nucleophilicity of the amine, influencing reaction rates and outcomes. | researchgate.net |

Advanced Spectroscopic and Computational Analysis of 3 Aminotetrahydrofuran

Computational Chemistry Applications in Conformational Analysis

Computational chemistry serves as a powerful tool to explore the molecular properties of 3-aminotetrahydrofuran. sciepub.com Quantum mechanical theories like Density Functional Theory (DFT) and semi-empirical methods allow for the investigation of electronic structures and conformational stabilities of molecules that may be computationally intensive for other methods. sciepub.comsciepub.com

Density Functional Theory (DFT) is a primary computational method for investigating the electronic structure and conformational preferences of molecules like this compound. sciepub.com DFT calculations, using functionals such as B3LYP with basis sets like 6-31G, can determine the properties of a many-electron system by focusing on the spatially dependent electron density. sciepub.comsciepub.com

The tetrahydrofuran (B95107) (THF) ring, the core of the molecule, is not planar. It adopts puckered conformations to relieve ring strain, primarily through a process known as pseudorotation. The two most common conformations are the envelope (C symmetry) and the twist (C symmetry). tsinghua.edu.cn The energy differences between these conformers are typically very small, often falling within the error margins of computational models. tsinghua.edu.cn The introduction of the amino group at the C3 position further complicates this landscape.

DFT studies are employed to calculate the relative energies of the possible conformers of this compound, considering both the ring pucker and the orientation of the amino group (axial vs. equatorial). These calculations help identify the most stable, lowest-energy conformations. researchgate.net For instance, studies on similar furanoside rings have shown that dispersion-corrected DFT functionals are crucial for achieving sensible results that align with experimental evidence. frontiersin.org Such theoretical optimizations can predict which conformer is the most populated in the gas phase or in solution. tsinghua.edu.cn

Table 1: Representative DFT Functionals and Basis Sets in Conformational Studies This table is for illustrative purposes and lists common methods used in computational chemistry for conformational analysis.

| Methodology | Description | Typical Application |

| B3LYP Functional | A hybrid exchange-correlation functional that combines Hartree-Fock theory with DFT. It is widely used for its balance of accuracy and computational cost. sciepub.comals-journal.com | Geometry optimization, frequency calculations, and determining relative energies of conformers. als-journal.com |

| 6-31G Basis Set* | A Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms to better describe chemical bonds. sciepub.com | A standard choice for geometry optimizations of organic molecules. |

| MP2 Method | Møller-Plesset perturbation theory of the second order; an ab initio method that includes electron correlation for higher accuracy. frontiersin.org | Used for more accurate energy calculations, often as a benchmark for DFT results. |

| Dispersion Correction (e.g., DFT-D3) | An empirical correction added to DFT calculations to account for van der Waals forces (dispersion), which are critical for non-covalent interactions. frontiersin.org | Essential for accurately modeling systems with substituents and for predicting crystal structures. |

While DFT provides static pictures of energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's conformational flexibility. researchgate.net MD simulations model the real-time spatial position of each atom based on Newton's laws of motion, providing an ensemble of conformations the molecule can adopt under specific conditions (e.g., in a solvent at a certain temperature). researchgate.net

For this compound, MD simulations can reveal the transitions between different ring puckers (envelope and twist) and the rotation of the C-N bond of the amino group. This is crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding site. researchgate.net The choice of the force field—a set of parameters that defines the potential energy of the system—is a critical aspect of MD simulations. researchgate.net Different force fields can yield varying results, so they are often validated by comparing simulated properties against experimental data. researchgate.netrsc.org Time-averaged restrained MD (tar-MD) simulations can be a particularly useful tool for determining conformations that agree with experimental data, such as that from NMR. uantwerpen.be

The pKa, or acid dissociation constant, is a fundamental property that determines the protonation state of the amino group at a given pH. This is critical for solubility, membrane permeability, and receptor binding. nih.gov Computational models provide a fast and reliable way to estimate pKa values when experimental determination is not feasible. nih.govrowansci.com

Quantum mechanical methods, often based on DFT, are a primary approach for pKa prediction. nih.gov These methods calculate the Gibbs free energy change (ΔG) of the deprotonation reaction using a thermodynamic cycle (see Figure 1). nih.govmdpi.com This cycle breaks down the complex process in aqueous solution into more manageable steps that can be calculated, including the gas-phase deprotonation energy and the solvation free energies of the protonated and neutral species. mdpi.compeerj.com The accuracy of these predictions depends heavily on the chosen theoretical level and the continuum solvation model used (e.g., COSMO or SMD). peerj.com

Figure 1: Thermodynamic Cycle for pKa Calculation This diagram illustrates the principle of using a thermodynamic cycle to calculate the free energy of dissociation in an aqueous solution.

Description: The free energy of deprotonation in solution (ΔG_aq), which determines the pKa, is calculated indirectly. It is derived from the gas-phase deprotonation energy (ΔG_gas) and the free energies of solvation for the acid (HA), its conjugate base (A⁻), and the proton (H⁺).

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for experimentally verifying the structure, stereochemistry, and purity of this compound.

Since the C3 position of this compound is a chiral center, the molecule exists as a pair of enantiomers (R and S). Determining the absolute stereochemistry—the exact three-dimensional arrangement of atoms—is crucial, as different enantiomers often exhibit vastly different biological activities. soton.ac.uk

Single-crystal X-ray crystallography is the definitive method for determining absolute stereochemistry. soton.ac.uk The technique involves diffracting X-rays off a well-ordered crystal of the compound (or a suitable derivative). soton.ac.ukgoogle.com The resulting diffraction pattern allows for the calculation of the electron density distribution, which in turn reveals the precise position of every atom in the crystal lattice. soton.ac.uk For chiral molecules, specialized methods analyzing anomalous dispersion effects (the Bijvoet method) can distinguish between the R and S enantiomers, providing an unambiguous assignment of the absolute configuration. sci-hub.semdpi.com This technique has been successfully applied to derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid to establish their absolute configuration. google.com

Table 2: Key Concepts in X-Ray Crystallography for Absolute Stereochemistry

| Concept | Description | Relevance to this compound |

| Chiral Center | A carbon atom bonded to four different groups, resulting in non-superimposable mirror image forms (enantiomers). | The C3 atom in this compound is a chiral center. |

| Absolute Configuration | The specific 3D spatial arrangement of atoms around a chiral center, designated as R or S according to the Cahn-Ingold-Prelog priority rules. soton.ac.uk | Distinguishing between the (R)-3-aminotetrahydrofuran and (S)-3-aminotetrahydrofuran enantiomers. |

| Anomalous Dispersion (Bijvoet Method) | A phenomenon where the scattering of X-rays by an atom is slightly out of phase. This effect is sensitive to the absolute arrangement of atoms and can be used to differentiate between enantiomers. | The primary principle used in X-ray crystallography to solve the absolute stereochemistry of a chiral compound. |

| Flack Parameter | A value refined during crystallographic analysis that indicates the confidence in the assigned absolute stereochemistry. A value close to 0 indicates a correct assignment. soton.ac.uk | Provides a quantitative measure of confidence in whether the crystal structure corresponds to the R or S enantiomer. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of this compound in solution. ¹H and ¹³C NMR spectra provide information on the chemical environment of each hydrogen and carbon atom, respectively, confirming the presence of the tetrahydrofuran ring and the amino group. Furthermore, the coupling constants (J-values) between adjacent protons can provide valuable information about the molecule's conformation, such as the puckering of the five-membered ring. researchgate.net

Determining enantiopurity (or enantiomeric excess, ee) is another critical application of NMR. Since enantiomers have identical NMR spectra under normal conditions, a chiral auxiliary or derivatizing agent is typically used. The enantiomers of this compound are reacted with a single enantiomer of a chiral agent to form diastereomers. These diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum, particularly ¹H or ¹⁹F NMR if a fluorinated agent is used. bath.ac.uk The relative integration of these distinct signals allows for the precise quantification of the ratio of the two enantiomers in the original sample, thereby determining its enantiopurity. bath.ac.uk

Mass Spectrometry for Molecular Confirmation

Mass spectrometry serves as a definitive tool for confirming the molecular weight and elucidating the structure of this compound. The compound's molecular formula is C₄H₉NO, corresponding to a molecular weight of 87.12 g/mol . sigmaaldrich.comsigmaaldrich.com In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 87. The presence of a single nitrogen atom results in an odd nominal molecular weight, which is consistent with the Nitrogen Rule. whitman.edumiamioh.edu

The fragmentation pattern of this compound is dictated by the presence of its two key functional groups: a primary amine and a cyclic ether. The molecular ion is energetically unstable and breaks down into smaller, characteristic fragments. chemguide.co.uk

Key fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation mechanism for both amines and ethers. miamioh.edu Cleavage of the C-C bond adjacent to the nitrogen or oxygen heteroatoms is common. For primary amines, a characteristic fragmentation involves the cleavage of the β-bond, which for this compound would involve ring scission to produce a resonance-stabilized ion at m/z 30 ([CH₂NH₂]⁺). whitman.edu Similarly, cleavage adjacent to the ether oxygen is a typical pathway for cyclic ethers. libretexts.org

Loss of Small Neutral Molecules: The spectrum may also exhibit peaks corresponding to the loss of small, stable neutral molecules. A peak at M-17 would indicate the loss of ammonia (B1221849) (NH₃), a common fragmentation for primary amines.

A summary of predicted key fragments in the mass spectrum of this compound is presented below.

| m/z Value | Corresponding Ion/Loss | Fragmentation Pathway |

| 87 | [C₄H₉NO]⁺ | Molecular Ion (M⁺) |

| 70 | [C₄H₈N]⁺ | Loss of OH radical |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Ring cleavage fragments |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Fragments common to THF ring cleavage nist.gov |

| 30 | [CH₂NH₂]⁺ | Characteristic fragment for primary amines whitman.edu |

Analysis of Tetrahydrofuran Ring Conformations and Stereochemistry

The tetrahydrofuran (THF) ring is a fundamental five-membered heterocyclic structure found in numerous natural products. wikipedia.org Unlike planar aromatic rings, the THF ring is puckered to minimize angular and torsional strain. It is not a rigid structure but exists in a dynamic equilibrium of different conformations. This dynamic behavior is described as pseudorotation, where the pucker moves around the ring. researchgate.net The two primary conformations of the parent THF molecule are the envelope (Cₛ symmetry) and the twist (C₂ symmetry) forms. researchgate.net The energy barrier between these conformers is very low, allowing for rapid interconversion at room temperature. researchgate.net

Influence of Substituents on Ring Puckering

The introduction of substituents onto the tetrahydrofuran ring significantly influences the conformational equilibrium. The energetic preference for one puckered form over another is determined by the nature, size, and position of the substituent. A substituent will preferentially occupy a position that minimizes unfavorable steric interactions.

For this compound, the amino group at the C3 position dictates the preferred ring pucker. To minimize steric strain, the ring will adopt a conformation that places the -NH₂ group in a more spacious pseudo-equatorial position rather than a more sterically hindered pseudo-axial position. This directs the equilibrium of the pseudorotational circuit, favoring specific envelope or twist conformers over others.

Medicinal Chemistry and Pharmacological Applications of 3 Aminotetrahydrofuran Derivatives

3-Aminotetrahydrofuran as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. This concept is a cornerstone of modern drug discovery, enabling the development of libraries of compounds with diverse biological activities. The this compound moiety has emerged as one such privileged scaffold, valued for its inherent drug-like properties and its ability to serve as a versatile template for the synthesis of a wide range of bioactive molecules.

The utility of privileged structures lies in their capacity to present functional groups in a defined three-dimensional arrangement, facilitating interactions with the complex surfaces of biological macromolecules like proteins and enzymes. The tetrahydrofuran (B95107) ring, a five-membered cyclic ether, provides a conformationally restricted yet flexible core. The addition of an amino group at the 3-position introduces a crucial point for chemical diversification, allowing for the attachment of various side chains and functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

Applications in Developing Bioactive Molecules

The this compound scaffold has been successfully incorporated into a multitude of bioactive molecules spanning various therapeutic areas. Its structural features, including the presence of a hydrogen bond donor and acceptor, and the ability to introduce chirality, make it an attractive building block for medicinal chemists. The tetrahydrofuran ring itself is a common motif in numerous natural products and biologically active compounds.

Researchers have leveraged the this compound core to develop potent and selective inhibitors of various enzymes, receptors, and ion channels. For instance, derivatives of this scaffold have shown promise as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation. The versatility of the this compound structure allows for its adaptation to fit the specific binding requirements of different biological targets, highlighting its significance in the generation of novel therapeutic agents.

Construction of Conformationally Restricted Peptidomimetics

Peptides are crucial signaling molecules in the body, but their therapeutic use is often limited by poor metabolic stability and low oral bioavailability. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved drug-like properties. Conformationally restricted amino acids are key components in the design of peptidomimetics as they reduce the flexibility of the peptide backbone, locking it into a bioactive conformation. lifechemicals.com

The this compound scaffold serves as an excellent building block for creating such conformationally restricted peptidomimetics. lifechemicals.com By incorporating this moiety into a peptide sequence, the rotational freedom of the backbone is significantly reduced. This pre-organization of the molecule can lead to enhanced binding affinity and selectivity for the target receptor or enzyme. Furthermore, the non-peptidic nature of the tetrahydrofuran ring can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptidomimetic.

Therapeutic Areas and Target Engagement

The versatility of the this compound scaffold has enabled its application in a wide array of therapeutic areas, primarily through its ability to engage with and modulate the activity of various biological targets, most notably enzymes.

Enzyme Inhibition

Enzyme inhibition is a major strategy in drug design, and the this compound framework has proven to be a valuable starting point for the development of potent and selective enzyme inhibitors.

Proteases are a class of enzymes that catalyze the breakdown of proteins and are involved in a multitude of physiological and pathological processes. Consequently, they are important targets for therapeutic intervention.

Thrombin and Factor Xa: Derivatives of this compound-3-carboxylic acid have been investigated as inhibitors of thrombin and Factor Xa, key enzymes in the blood coagulation cascade. google.com These compounds have demonstrated antithrombotic activity, suggesting their potential as anticoagulants for the prevention and treatment of thrombotic disorders. google.com The inhibitory effect is often based on their ability to interact with the active site of these serine proteases. google.com

HIV-1 Protease: The human immunodeficiency virus type 1 (HIV-1) protease is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy. Structure-based design has led to the development of potent HIV-1 protease inhibitors incorporating amino-bis-tetrahydrofuran (bis-THF) derivatives as P2-ligands. nih.govosti.govnih.gov These inhibitors are designed to enhance interactions with the enzyme's backbone, particularly in the flap region. nih.govosti.govnih.gov The incorporation of a basic amine at the C4 position of the bis-THF ring can lead to strong hydrogen bonding interactions with the backbone atoms of Gly48, contributing to their high potency. nih.govnih.gov X-ray crystallography studies have revealed unique hydrogen bonding interactions between these inhibitors and the enzyme's active site. nih.govosti.govnih.gov

| Inhibitor | Target Enzyme | Key Structural Feature | Noteworthy Interactions |

| 25f | HIV-1 Protease | C4-amino-bis-THF | Hydrogen bond with carbonyl of Gly48. nih.gov |

| 25g | HIV-1 Protease | C4-amino-bis-THF | Hydrogen bond with backbone NH of Gly48. osti.gov |

| 25i | HIV-1 Protease | C4-amino-bis-THF | Potent against highly PI-resistant HIV-1 strains. nih.gov |

| 25j | HIV-1 Protease | C4-amino-bis-THF | Potent antiviral activity. nih.gov |

S-adenosyl L-methionine (AdoMet) synthetase is an enzyme that catalyzes the formation of AdoMet, a universal methyl group donor involved in numerous biological transmethylation reactions. nih.gov Inhibition of this enzyme has potential applications in various diseases, including cancer and infectious diseases. nih.gov

Optically active 3-amino-3-(tetrahydrofuranyl) carboxylic acid and its analogues have been synthesized and evaluated as potential inhibitors of AdoMet synthetase. nih.gov These compounds have been shown to act as competitive inhibitors with respect to L-methionine, one of the substrates of the enzyme. nih.gov The kinetic behavior of these inhibitors has been studied using recombinant rat liver AdoMet synthetase. nih.gov

| Compound Class | Target Enzyme | Mechanism of Inhibition |

| 3-amino-3-(tetrahydrofuranyl) carboxylic acid analogues | S-adenosyl L-methionine synthetase | Competitive with respect to L-methionine. nih.gov |

Cysteinyl Proteinase Inhibition

Derivatives of this compound have been developed as inhibitors of cysteinyl proteinases. A notable example involves the stereoselective synthesis of functionalized (2R,3R)-2,3-dimethyl-3-amidotetrahydrofuran-4-one and its related epimers and bicyclic analogues. These compounds were synthesized using a solid-phase combinatorial strategy. The design incorporated an alkyl substituent alpha to the ketone, which provided chiral stability to the molecule. The resulting monocyclic and bicyclic ketone-based inhibitors, which feature the this compound core, demonstrated low micromolar activity against a variety of cysteinyl proteinases.

Cytochrome P450 Inhibition and Metabolic Stability

The metabolic stability of drug candidates is a critical parameter in pharmaceutical development, and the interaction with cytochrome P450 (CYP450) enzymes is a key determinant of a compound's pharmacokinetic profile. The furan ring, a component of the this compound structure, is known to be susceptible to metabolism by CYP450 enzymes. This can lead to the formation of reactive metabolites that may covalently bind to the enzyme, causing mechanism-based inhibition. For instance, drugs containing a furan ring are recognized as potential mechanism-based inhibitors of CYP3A4.

Ensuring the metabolic stability of this compound derivatives is crucial for their development as therapeutic agents. High metabolic stability is a desirable physicochemical property that contributes to favorable pharmacokinetics and ensures the compound can maintain its therapeutic concentration. Patents for complex this compound-3-carboxylic acid amides highlight the importance of developing a final active substance that is not only pharmacologically potent but also possesses high purity and stability under various environmental conditions.

Neurological Disorders

The this compound scaffold is integral to several compounds investigated for the treatment of neurological disorders. These derivatives have been designed to interact with key receptors in the central nervous system (CNS), showing potential as agonists, neuroprotective agents, and cognitive enhancers.

While the this compound structure is versatile, a review of available scientific literature did not identify specific, well-characterized derivatives that have been developed primarily as Adenosine (B11128) A1 receptor agonists. Patent literature includes broad claims mentioning this compound derivatives in lists of potential adenosine A1 receptor agonists, but lacks specific examples and detailed research findings on this particular application google.com.

Several key this compound derivatives have been identified as agonists for both the M1 muscarinic acetylcholine receptor and the sigma-1 receptor (σ1R). These compounds are being investigated for their potential in treating complex neurological and psychiatric disorders.

ANAVEX®2-73 (Blarcamesine) is an orally available small molecule that acts as an agonist at both the sigma-1 and muscarinic receptors anavex.com. This dual mechanism is believed to restore cellular homeostasis anavex.com.

ANAVEX®3-71 , another derivative, is also a dual agonist, targeting the sigma-1 receptor and acting as a positive allosteric modulator of the M1 muscarinic receptor guidetopharmacology.orgpsychiatrictimes.com. This compound has demonstrated pro-cognitive effects in preclinical models of Alzheimer's disease anavex.com. Its dual pharmacological action is implicated in its ability to affect protein homeostasis in the CNS anavex.com.

| Compound | Mechanism of Action | Therapeutic Target |

|---|---|---|

| ANAVEX®2-73 (Blarcamesine) | Sigma-1 (σ1R) and Muscarinic (M1) Receptor Agonist | Alzheimer's Disease, Parkinson's Disease, Rett Syndrome anavex.comwikipedia.org |

| ANAVEX®3-71 | Sigma-1 (σ1R) Receptor Agonist and M1 Muscarinic Receptor Positive Allosteric Modulator | Alzheimer's Disease, Schizophrenia, Frontotemporal Dementia guidetopharmacology.organavex.comanavex.com |

The neuroprotective properties of this compound derivatives are strongly linked to their activity as sigma-1 receptor agonists. Activation of the sigma-1 receptor is associated with the modulation of several cellular functions crucial for neuronal health, including the regulation of calcium homeostasis, suppression of oxidative stress, and enhancement of protein folding researchgate.net.

ANAVEX®2-73 has demonstrated neuroprotective properties in various animal models anavex.comdrugdiscoverynews.com. Its agonism of the σ1 receptor stimulates the anti-apoptotic factor Bcl-2, which provides a protective potential against neuronal damage wikipedia.org. Similarly, preclinical studies with ANAVEX®3-71 have shown beneficial effects on mitochondrial dysfunction and neuroinflammation, which are key components of its neuroprotective and disease-modifying activity in models of Alzheimer's disease anavex.comanavex.com.

The dual engagement of muscarinic and sigma-1 receptors by this compound derivatives contributes to their potential as cognitive enhancers. The M1 muscarinic receptor plays a critical role in learning and memory, while the sigma-1 receptor is involved in synaptic plasticity and neuroprotection.

ANAVEX®2-73 has exhibited anti-amnesic properties in animal models, indicating its potential to treat cognitive deficits anavex.comdrugdiscoverynews.com. Preclinical studies demonstrated that it could halt or even reverse the course of Alzheimer's disease anavex.com. ANAVEX®3-71 has also shown long-lasting, pro-cognitive effects in animal models of neurodegenerative diseases biospace.com. In preclinical trials, it demonstrated the ability to prevent cognitive decline in a transgenic rat model of Alzheimer's disease biospace.com.

Anticancer Agents

Derivatives of this compound are being investigated for their potential as anticancer agents, particularly as inhibitors of tubulin formation. Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer therapy.

Inhibitors of Tubulin Formation